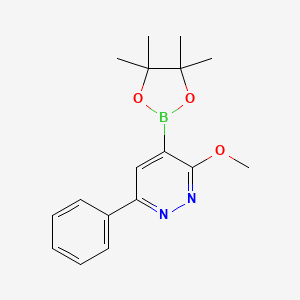
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol is an organic compound characterized by the presence of a cyclohexane ring substituted with a hydroxyl group and a difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2,5-difluorobenzene.
Grignard Reaction: A Grignard reagent is prepared from 2,5-difluorobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.
Hydrogenation: The intermediate product is subjected to hydrogenation in the presence of a palladium catalyst to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reaction: Utilizing automated reactors to handle large volumes of reagents.
Catalytic Hydrogenation: Employing continuous flow reactors for efficient hydrogenation processes.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogen gas and a metal catalyst.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(2,5-difluorophenyl)cyclohexanone.
Reduction: Formation of 4-(2,5-difluorophenyl)cyclohexane.
Substitution: Formation of substituted difluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: Used in the synthesis of novel materials with unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism by which Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to neurotransmission or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,5-Difluorophenyl)cyclohexanone: Similar structure but lacks the hydroxyl group.
4-(2,5-Difluorophenyl)cyclohexane: Similar structure but lacks both the hydroxyl and ketone groups.
Uniqueness
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol is unique due to the presence of both the hydroxyl group and the difluorophenyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14F2O |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
4-(2,5-difluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H14F2O/c13-9-3-6-12(14)11(7-9)8-1-4-10(15)5-2-8/h3,6-8,10,15H,1-2,4-5H2 |
InChI-Schlüssel |
GLPJQENQXSXLRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=C(C=CC(=C2)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


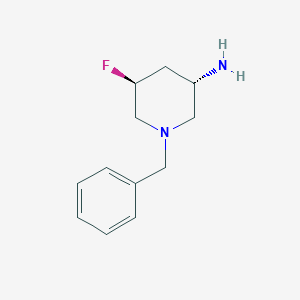
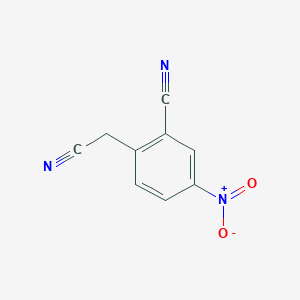
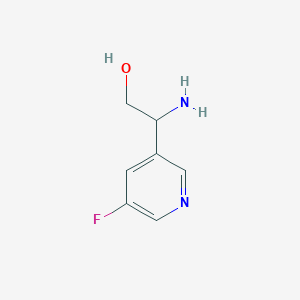
![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)

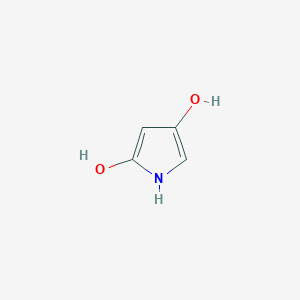
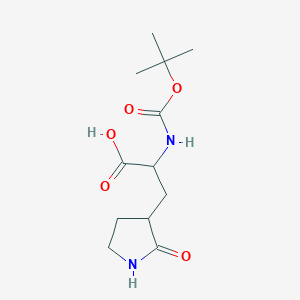

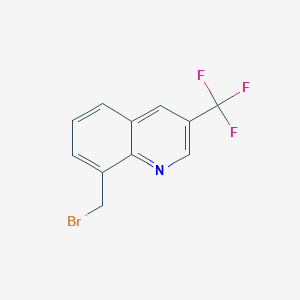
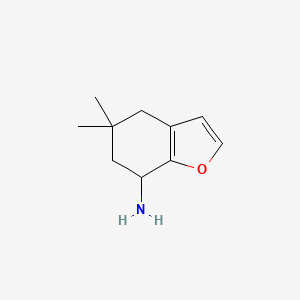
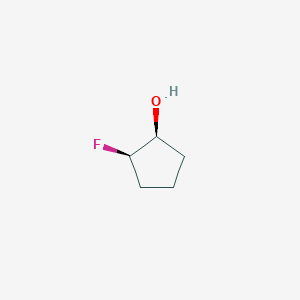
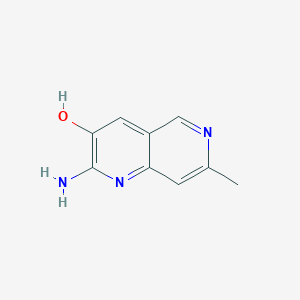
![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)
